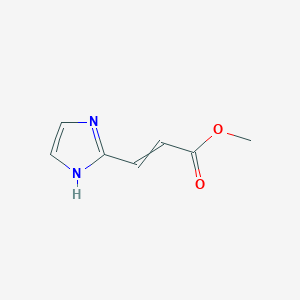![molecular formula C18H26BNO3 B1403323 1-[[3-甲基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯基]羰基]吡咯烷 CAS No. 1386860-56-5](/img/structure/B1403323.png)
1-[[3-甲基-4-(四甲基-1,3,2-二氧杂硼烷-2-基)苯基]羰基]吡咯烷
描述
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine, also known as 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl) phenylcarbonylpyrrolidine (1-MTPPC), is a novel synthetic compound with potential applications in scientific research. It is an organic molecule with a structure consisting of a pyrrolidine ring, a methyl group, and a phenylcarbonyl group. It is a colorless, odorless, and nonflammable compound that has a low melting point and is soluble in water and most organic solvents.
科学研究应用
Organic Synthesis Intermediates
Compounds similar to 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine are often used as intermediates in organic synthesis. They can be involved in various substitution reactions to create complex molecules, which are essential in the development of pharmaceuticals and other organic compounds .
Crystal Structure Analysis
These compounds can also be used for crystal structure analysis, which is crucial for understanding the molecular geometry and electronic structure of new materials. This information is vital for designing drugs and materials with specific properties .
Density Functional Theory (DFT) Studies
DFT studies are essential for predicting the physical properties of materials based on quantum mechanical modeling. Compounds like the one can be used in DFT studies to understand their reactivity and stability .
Tribological Applications
Related tetramethyl dioxaborolane compounds have been studied for their tribological applications, such as gas-phase lubricants for metal surfaces. This research is important for developing new materials that reduce friction and wear in mechanical systems .
Photocatalysis
Some dioxaborolane compounds have been investigated for their role in photocatalysis when applied to surfaces like TiO2. This research could lead to advancements in solar energy conversion and environmental remediation .
Drug Development
Boronic acid compounds, which are structurally related to the compound , are commonly used as enzyme inhibitors or specific ligand drugs in medical research. They play a significant role in the development of new therapeutic agents .
Asymmetric Synthesis
These compounds are utilized in asymmetric synthesis processes, which are critical for creating chiral molecules that are important in pharmaceuticals and agrochemicals .
Coupling Reactions
Lastly, boronic acid derivatives are frequently used in coupling reactions such as Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds in organic chemistry .
作用机制
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester. Boronic esters are known to be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
The pharmacokinetics of a compound depends on its chemical structure and properties. Generally, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown for this compound.
The action environment of a compound refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
属性
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-12-14(16(21)20-10-6-7-11-20)8-9-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSUBKESHIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124016 | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine | |
CAS RN |
1386860-56-5 | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1386860-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)

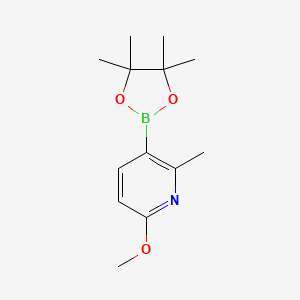
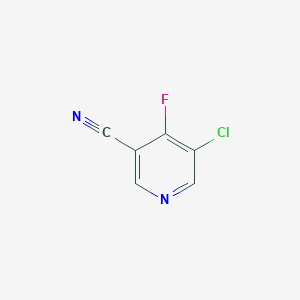

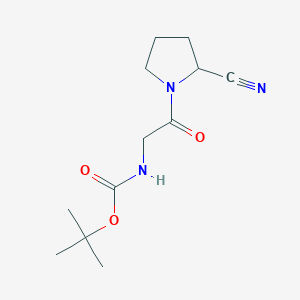

![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)



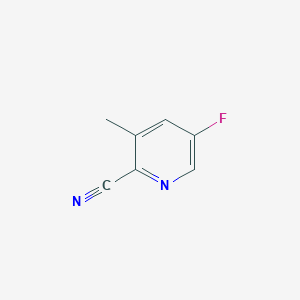
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
